Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine
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Overview
Description
Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine is a chemical compound known for its unique structure and properties It contains a boron atom within a dioxaborinane ring, which is linked to a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine typically involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron species.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron moiety is of interest in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in catalysis and molecular recognition processes. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1,3,2-dioxaborinan-2-ol
- 1-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
What sets Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine apart from similar compounds is its unique combination of a boron-containing ring and a dimethylaminoethyl group. This structure imparts specific reactivity and stability, making it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
3208-45-5 |
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Molecular Formula |
C10H22BNO3 |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C10H22BNO3/c1-9-8-10(2,3)15-11(14-9)13-7-6-12(4)5/h9H,6-8H2,1-5H3 |
InChI Key |
LKXYXQANXGBLOX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OCCN(C)C |
Origin of Product |
United States |
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